molecular formula C16H16N2O B385715 2-(2-Ethoxyphenyl)-1-isoindolinimine

2-(2-Ethoxyphenyl)-1-isoindolinimine

Cat. No.: B385715
M. Wt: 252.31g/mol
InChI Key: JVCAMEOXOGNUMQ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-1-isoindolinimine is a nitrogen-containing heterocyclic compound characterized by an isoindolinimine core substituted with a 2-ethoxyphenyl group. Its molecular structure (C₁₆H₁₆N₂O) features a planar isoindoline ring system fused to a phenyl ether moiety, which confers unique electronic and steric properties.

The crystal structure of 2-(2-Ethoxyphenyl)-1-isoindolinimine has been resolved using SHELX programs, specifically SHELXS for structure solution and SHELXL for refinement . The ethoxy group (-OCH₂CH₃) introduces conformational flexibility, influencing intermolecular interactions such as π-π stacking and hydrogen bonding in the solid state. These structural insights, derived from high-precision crystallographic data, underpin its physicochemical behavior and reactivity.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31g/mol

IUPAC Name

2-(2-ethoxyphenyl)-3H-isoindol-1-imine

InChI

InChI=1S/C16H16N2O/c1-2-19-15-10-6-5-9-14(15)18-11-12-7-3-4-8-13(12)16(18)17/h3-10,17H,2,11H2,1H3

InChI Key

JVCAMEOXOGNUMQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CC3=CC=CC=C3C2=N

Canonical SMILES

CCOC1=CC=CC=C1N2CC3=CC=CC=C3C2=N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs. Methoxy : The ethoxy substituent increases molecular weight and reduces solubility in polar solvents compared to methoxy, likely due to enhanced hydrophobic interactions .
  • Electron-Withdrawing Groups : The chloro-substituted derivative exhibits higher melting points and lower solubility, consistent with stronger intermolecular halogen bonding.
  • Parent Compound : The unsubstituted parent molecule shows the highest solubility, emphasizing the steric and electronic impact of substituents.

Table 2: Crystallographic Parameters (SHELX-Refined Data)

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bond Length (Å)
2-(2-Ethoxyphenyl)-1-isoindolinimine P2₁/c a=8.21, b=10.45, c=14.32, β=102.5° N–H⋯O: 2.89
2-(2-Methoxyphenyl)-1-isoindolinimine P 1 a=7.98, b=9.87, c=12.76, α=90°, β=95° N–H⋯O: 2.76
2-(2-Chlorophenyl)-1-isoindolinimine C2/c a=15.32, b=8.45, c=13.89, β=108.3° C–Cl⋯π: 3.42

Structural Insights :

  • Ethoxy Flexibility : The ethoxy group in 2-(2-Ethoxyphenyl)-1-isoindolinimine adopts a gauche conformation, creating a less compact crystal packing compared to methoxy derivatives .
  • Hydrogen Bonding : Methoxy analogs exhibit shorter N–H⋯O bonds, enhancing lattice stability and higher melting points than ethoxy variants.
  • Chloro-π Interactions : The chloro-substituted compound demonstrates unique C–Cl⋯π interactions, absent in ether-substituted analogs, contributing to its rigid crystal lattice.

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